molecular formula C13H26O2 B1593813 Methyl 10-methylundecanoate CAS No. 5129-56-6

Methyl 10-methylundecanoate

Cat. No.: B1593813
CAS No.: 5129-56-6
M. Wt: 214.34 g/mol
InChI Key: XPVCTJYIICVJOE-UHFFFAOYSA-N
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Description

Methyl 10-methylundecanoate, also known as methyl isododecanoate, is an organic compound with the molecular formula C13H26O2. It is a methyl ester derivative of 10-methylundecanoic acid. This compound is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 10-methylundecanoate can be synthesized through the esterification of 10-methylundecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced separation techniques, such as distillation, ensures the removal of any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 10-methylundecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 10-methylundecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Employed in studies involving lipid metabolism and fatty acid analysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of lubricants, surfactants, and plasticizers

Mechanism of Action

The mechanism of action of methyl 10-methylundecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 10-methylundecanoic acid, which can then participate in metabolic pathways. The ester itself can also interact with lipid membranes, influencing their fluidity and function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methyl group at the 10th position, which imparts distinct chemical and physical properties. This branching can influence the compound’s reactivity, solubility, and interaction with biological systems .

Properties

IUPAC Name

methyl 10-methylundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-12(2)10-8-6-4-5-7-9-11-13(14)15-3/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVCTJYIICVJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339162
Record name Methyl 10-methylundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-56-6
Record name Methyl 10-methylundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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